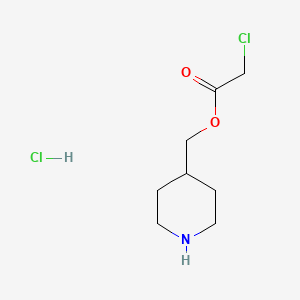
6-Chloro-N-(3-methoxypropyl)-2-pyridinamine
Descripción general
Descripción
6-Chloro-N-(3-methoxypropyl)-2-pyridinamine (6-Cl-NMP) is an organic compound belonging to the class of pyridinamines. It is a colorless solid which is soluble in water and organic solvents. 6-Cl-NMP has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. It has been extensively studied and is used in various laboratory experiments.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Structural Studies
Lithiation Pathways
The lithiation of pyridine derivatives, similar to 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine, has been explored. Studies indicate complex pathways involving precomplexation and formation of intermediate compounds (Gros, Choppin, & Fort, 2003).
Activation and Reduction Studies
Research on pyridine derivatives has delved into activation and reduction processes, offering insights into chemical behavior that can be relevant for similar compounds (Barrio, Esteruelas, & Oñate, 2004).
Spectroscopic Analysis
Spectroscopic studies of pyridine derivatives, like the synthesis and analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, provide a framework for understanding the structural and electronic properties of similar compounds (Tranfić et al., 2011).
Application in Dye and Pigment Chemistry
- Azo Dyes Stability: Studies on pyridine-based azo dyes, including those with methoxypropyl groups, have shown high pH stability. This research could be extended to explore the stability and applications of 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine in dye chemistry (Zhao et al., 2017).
Nitration and Substitution Reactions
- Nitration Processes: The nitration of pyridine N-oxides, including those with chloro and methoxy groups, has been a subject of study, providing insights into the nitration possibilities for similar compounds (Bissell & Swansiger, 1987).
Pyridine Derivatives in Medicinal Chemistry
Potential Radioligands
The synthesis of pyridine derivatives as potential radioligands, like 6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine, indicates the potential use of 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine in medical imaging (Zhang & Horti, 2004).
Synthesis of C-Nucleosides
Research on the synthesis of pyridin-3-yl C-nucleosides, involving chloropyridine derivatives, suggests the potential for 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine in creating novel nucleosides (Joubert et al., 2007).
Other Applications
Coordination Chemistry
The coordination chemistry of pyridone derivatives, including chloro and methoxy substituted pyridines, offers insights into potential applications in coordination complexes and metal-ligand interactions (Rawson & Winpenny, 1995).
Corrosion Inhibition
Pyrazolopyridine derivatives have been studied as corrosion inhibitors, suggesting potential applications for similar pyridine compounds in material science and engineering (Dandia, Gupta, Singh, & Quraishi, 2013).
Propiedades
IUPAC Name |
6-chloro-N-(3-methoxypropyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-13-7-3-6-11-9-5-2-4-8(10)12-9/h2,4-5H,3,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCJHLWUIRZNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395154.png)

